molecular formula C7H13N3O B1439554 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol CAS No. 1060817-28-8

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol

Cat. No.: B1439554
CAS No.: 1060817-28-8
M. Wt: 155.2 g/mol
InChI Key: NMMHSVSXQKZFIU-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring substituted with two methyl groups at positions 3 and 5, and a propanol group at position 1

Scientific Research Applications

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with 1-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The triazole ring can participate in reduction reactions, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group in the propanol moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-1,2,4-triazole: Lacks the propanol group, making it less versatile in certain applications.

    2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)ethanol: Similar structure but with an ethanol group instead of propanol, which may affect its reactivity and applications.

    1,2,4-Triazole: The parent compound without methyl substitutions, leading to different chemical properties and reactivity.

Uniqueness

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol is unique due to the presence of both the triazole ring and the propanol group, which confer distinct chemical and biological properties. The methyl substitutions at positions 3 and 5 of the triazole ring enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(4-11)10-7(3)8-6(2)9-10/h5,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMHSVSXQKZFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672451
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-28-8
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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